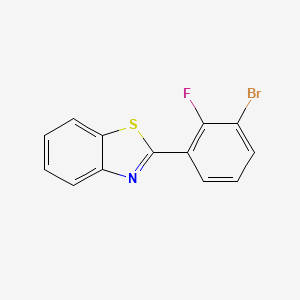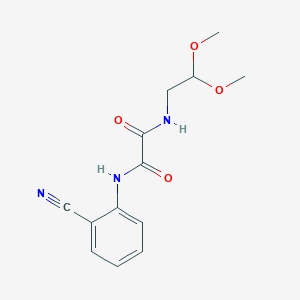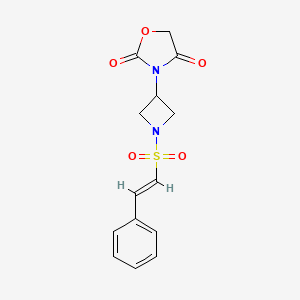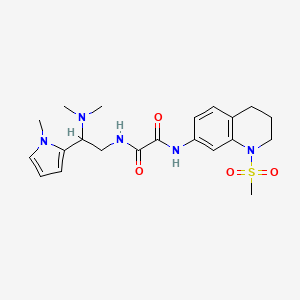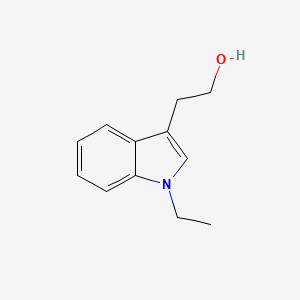
2-(1-乙基-1H-吲哚-3-基)-乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethyl-1H-indol-3-yl)-ethanol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in organic chemistry. This compound features an indole ring substituted with an ethyl group at the nitrogen atom and an ethanol group at the 3-position of the indole ring.
科学研究应用
2-(1-Ethyl-1H-indol-3-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
It is known that indole-based compounds often interact with various receptors and enzymes in the body .
Mode of Action
Indole-based compounds are known to interact with their targets, leading to various physiological changes .
Biochemical Pathways
Indole-based compounds are known to be involved in a variety of biochemical pathways .
Result of Action
Indole-based compounds are known to have a variety of effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-indol-3-yl)-ethanol can be achieved through several methods. One common approach involves the alkylation of indole with ethyl bromide, followed by the reduction of the resulting 1-ethylindole to 2-(1-Ethyl-1H-indol-3-yl)-ethanol. This process typically requires a strong base such as sodium hydride or potassium tert-butoxide and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 2-(1-Ethyl-1H-indol-3-yl)-ethanol may involve catalytic hydrogenation of 1-ethylindole in the presence of a palladium or platinum catalyst. This method is efficient and can be scaled up for large-scale production.
化学反应分析
Types of Reactions
2-(1-Ethyl-1H-indol-3-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-(1-Ethyl-1H-indol-3-yl)-ethane.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid, bromine, or sulfuric acid.
Major Products
Oxidation: 2-(1-Ethyl-1H-indol-3-yl)acetaldehyde or 2-(1-Ethyl-1H-indol-3-yl)acetic acid.
Reduction: 2-(1-Ethyl-1H-indol-3-yl)-ethane.
Substitution: Various substituted indole derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
1-(1-Ethyl-1H-indol-3-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
2-(1-Methyl-1H-indol-3-yl)-ethanol: Similar structure but with a methyl group instead of an ethyl group.
1-(1-Ethyl-1H-indol-3-yl)-1-ethanone: Similar structure but with an additional ethyl group at the 1-position.
Uniqueness
2-(1-Ethyl-1H-indol-3-yl)-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-(1-ethylindol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13-9-10(7-8-14)11-5-3-4-6-12(11)13/h3-6,9,14H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKXVUVZVLBIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)
![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)
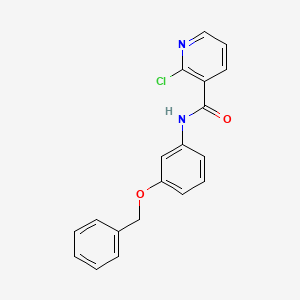
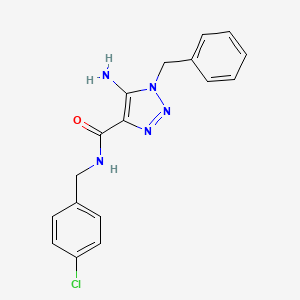


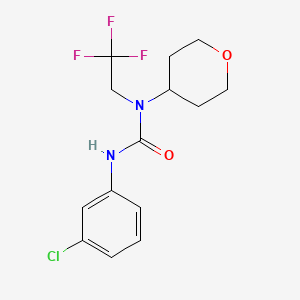
![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)
